molecular formula C11H6O B13828865 Benzaldehyde, 2,3-diethynyl- CAS No. 412041-46-4

Benzaldehyde, 2,3-diethynyl-

Cat. No.: B13828865
CAS No.: 412041-46-4
M. Wt: 154.16 g/mol
InChI Key: XMMFITMHGUVLSY-UHFFFAOYSA-N
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Description

Benzaldehyde, 2,3-diethynyl- is an organic compound characterized by the presence of a benzene ring substituted with two ethynyl groups at the 2 and 3 positions and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction, where a halogenated benzaldehyde reacts with ethynyl compounds in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine.

Industrial Production Methods: While specific industrial production methods for Benzaldehyde, 2,3-diethynyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 2,3-diethynyl- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethynyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the ethynyl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 2,3-diethynylbenzoic acid.

    Reduction: 2,3-diethynylbenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Benzaldehyde, 2,3-diethynyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzaldehyde, 2,3-diethynyl- depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophiles like amino acids in proteins. This can lead to the inhibition of enzyme activity or the induction of cellular stress responses . The ethynyl groups can also participate in reactions that modify cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

    Benzaldehyde: The simplest aromatic aldehyde, used widely in flavorings and fragrances.

    2,3-Dimethylbenzaldehyde: Similar structure but with methyl groups instead of ethynyl groups.

    2,3-Dichlorobenzaldehyde: Contains chlorine atoms instead of ethynyl groups.

Uniqueness: Benzaldehyde, 2,3-diethynyl- is unique due to the presence of ethynyl groups, which impart distinct reactivity and potential for forming complex structures. This makes it valuable in the synthesis of advanced materials and in research exploring new chemical and biological activities .

Properties

CAS No.

412041-46-4

Molecular Formula

C11H6O

Molecular Weight

154.16 g/mol

IUPAC Name

2,3-diethynylbenzaldehyde

InChI

InChI=1S/C11H6O/c1-3-9-6-5-7-10(8-12)11(9)4-2/h1-2,5-8H

InChI Key

XMMFITMHGUVLSY-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC(=C1C#C)C=O

Origin of Product

United States

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